

# How to dissolve and administer SSR240612 for research

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## Compound of Interest

Compound Name: SSR240612

Cat. No.: B611013

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## Application Notes and Protocols for SSR240612

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These application notes provide detailed protocols for the dissolution and administration of **SSR240612**, a potent and selective non-peptide bradykinin B1 receptor antagonist, for pre-clinical research applications.

## Chemical Properties and Solubility

**SSR240612** is an orally active antagonist of the bradykinin B1 receptor, with significantly lower affinity for the B2 receptor.<sup>[1][2]</sup> Its properties are summarized below.

Property	Value	Reference
Molecular Weight	793.41 g/mol	[1]
Formula	C42H53ClN4O7S	[1]
CAS Number	464930-42-5	[1]
Solubility		
H2O	Insoluble	[1]
DMSO	100 mg/mL (126.04 mM)	[1]
In Vivo Formulation		
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	4 mg/mL (5.04 mM)	[1]
0.5% DMSO + 5% Ethanol + 5% Tween-80 in distilled water	Not specified	[3]

## Experimental Protocols

### 2.1. In Vitro Solution Preparation (10 mM Stock Solution)

This protocol describes the preparation of a 10 mM stock solution of **SSR240612** in DMSO.

Materials:

- **SSR240612** powder
- Dimethyl sulfoxide (DMSO), hygroscopic (use newly opened)[2]
- Sterile microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath

Protocol:

- Weigh the required amount of **SSR240612** powder. For 1 mL of a 10 mM solution, 7.93 mg is needed.
- Add the appropriate volume of DMSO to the **SSR240612** powder in a microcentrifuge tube.
- Vortex the solution thoroughly to facilitate dissolution.
- If precipitation occurs, sonicate the solution until it becomes clear.[\[1\]](#)[\[2\]](#)
- Store the stock solution at -80°C for long-term storage (up to 1 year).[\[1\]](#)

## 2.2. In Vivo Formulation Preparation

This protocol details the preparation of a vehicle solution for oral administration in animal models.

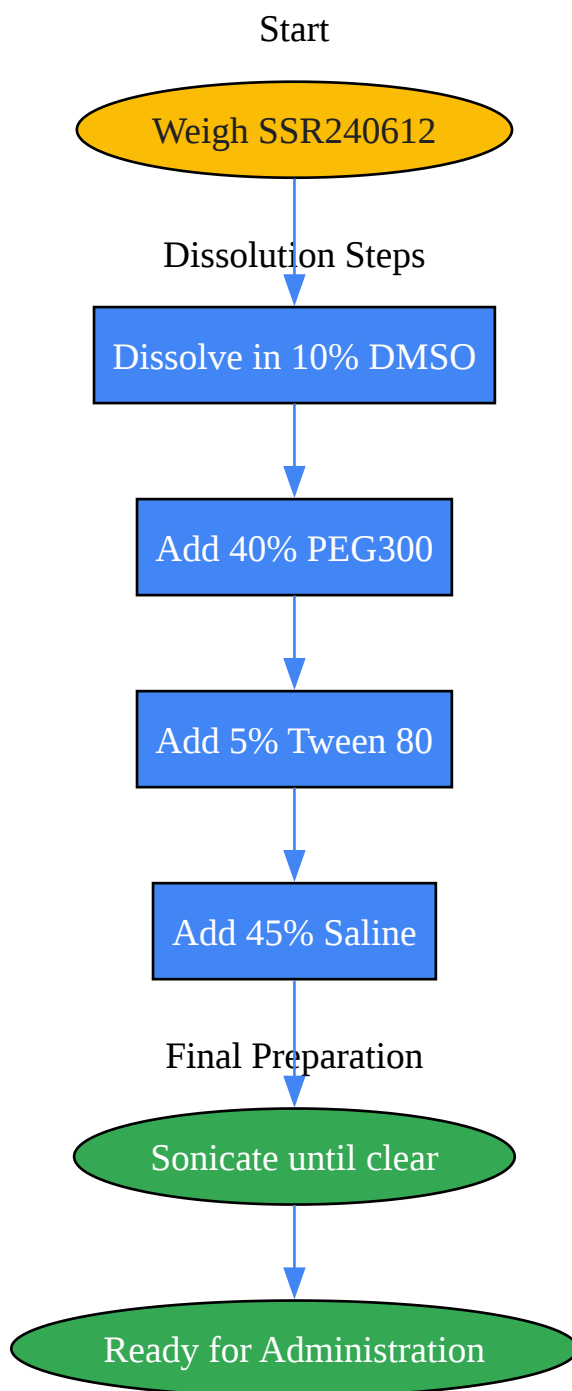
Materials:

- **SSR240612**
- DMSO
- PEG300
- Tween 80
- Sterile Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer
- Ultrasonic bath

Protocol (for 4 mg/mL solution):[\[1\]](#)

- Prepare a stock solution of **SSR240612** in DMSO.

- In a sterile tube, add the required volume of the **SSR240612**/DMSO stock solution to achieve a final concentration of 10% DMSO.
- Add PEG300 to a final concentration of 40%. Mix thoroughly.
- Add Tween 80 to a final concentration of 5%. Mix until the solution is clear.
- Add sterile saline to a final concentration of 45%.
- Vortex and sonicate the final solution to ensure homogeneity.[\[1\]](#)



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In vivo formulation workflow for **SSR240612**.

### 2.3. Administration in Animal Models

**SSR240612** is orally active and can be administered by gavage.[3]

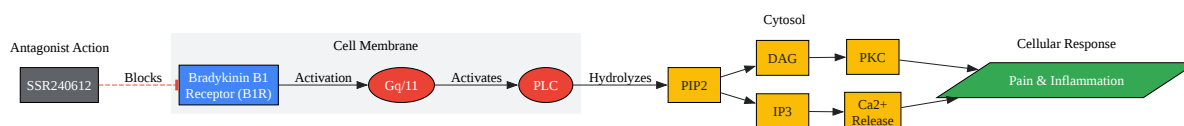
Species: Rat[3][4] Route of Administration: Oral gavage[3] Dosage Range: 0.3, 3.0, 10, and 30 mg/kg have been used in studies.[3][4] Administration Volume: 1 mL per 100 g of body weight. [3]

Protocol:

- Prepare the **SSR240612** formulation as described in Protocol 2.2.
- Accurately weigh the animal to determine the correct dosage volume.
- Administer the solution orally using a suitable gavage needle.
- Monitor the animal for any adverse reactions post-administration.

## Mechanism of Action and Signaling Pathway

**SSR240612** is a selective antagonist of the Bradykinin B1 receptor (B1R), a G-protein coupled receptor (GPCR). The B1 receptor is typically expressed at low levels in healthy tissues but is upregulated in response to inflammation and tissue injury. Its activation by des-Arg9-bradykinin leads to a signaling cascade that contributes to pain and inflammation. **SSR240612** blocks this signaling.



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Bradykinin B1 receptor signaling pathway and **SSR240612** inhibition.

## Summary of In Vivo Studies

The following table summarizes key findings from a study using **SSR240612** in a rat model of insulin resistance-induced allodynia.

Parameter	Value	Species	Model	Key Findings	Reference
Tactile Allodynia ID50	5.5 mg/kg	Rat	Insulin Resistance	SSR240612 dose-dependently blocked tactile allodynia at 3 hours post-administration.	[3][4]
Cold Allodynia ID50	7.1 mg/kg	Rat	Insulin Resistance	SSR240612 dose-dependently blocked cold allodynia at 3 hours post-administration.	[3][4]
Effect on Basal Sensory Function	Inactive	Rat	Control	SSR240612 did not interfere with normal pain pathways in control animals.	[3]
Effect on Pancreatic Function and Oxidative Stress	No effect	Rat	Insulin Resistance	At a dose of 10 mg/kg, SSR240612 did not alter plasma glucose, insulin levels, or aortic	[3][4]



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